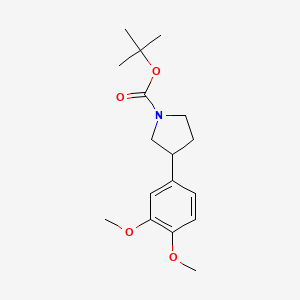
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures
Méthodes De Préparation
The synthesis of 1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the individual ring systems, followed by their sequential assembly into the final compound.
Imidazole Ring Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Oxane Ring Synthesis:
Pyrazole Ring Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Triazine Ring Synthesis: The triazine ring can be synthesized through the nucleophilic substitution of cyanuric chloride with various nucleophiles.
The final assembly of the compound involves the coupling of these ring systems under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Analyse Des Réactions Chimiques
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ring systems allow it to bind to various active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione can be compared with other similar compounds, such as:
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine: This compound lacks the dione functionality, which may affect its reactivity and biological activity.
This compound derivatives: These derivatives may have different substituents on the ring systems, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17N7O3 |
|---|---|
Poids moléculaire |
331.33 g/mol |
Nom IUPAC |
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H13N5O3.C3H4N2/c17-10-13-9(15-5-1-4-12-15)14-11(18)16(10)8-2-6-19-7-3-8;1-2-5-3-4-1/h1,4-5,8H,2-3,6-7H2,(H,13,14,17,18);1-3H,(H,4,5) |
Clé InChI |
GOXMHIXWVHEPBK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2C(=O)NC(=NC2=O)N3C=CC=N3.C1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679721.png)
![8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13679724.png)
![3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)

![2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)
![4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679739.png)

![2-Iodo-6-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13679753.png)

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13679760.png)

![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)
